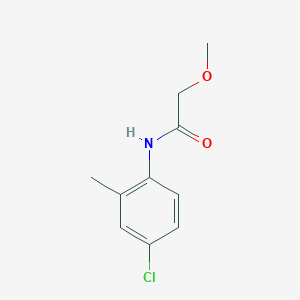![molecular formula C18H15ClO3 B5872590 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5872590.png)
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used to control weeds in various crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of isoxazoles and is known for its selective activity against broadleaf weeds. In recent years, Clomazone has gained significant attention from researchers due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in various physiological processes in plants, including photosynthesis and photoprotection. By inhibiting the biosynthesis of carotenoids, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one disrupts the normal physiological processes in plants, leading to their death.
Biochemical and Physiological Effects:
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to have both biochemical and physiological effects on plants. Biochemically, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one inhibits the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Physiologically, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one disrupts the normal physiological processes in plants, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its selectivity against broadleaf weeds. This makes it an ideal herbicide for crops such as soybeans, cotton, and peanuts, where broadleaf weeds are a major problem. However, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations when it comes to lab experiments. For example, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is highly toxic and can be hazardous to handle. Additionally, the synthesis of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one requires specialized equipment and expertise, making it difficult for researchers to obtain the compound.
Direcciones Futuras
There are several future directions for the research on 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. One of the major areas of research is the development of new herbicides based on the structure of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. Researchers are also exploring the potential applications of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in the field of medicine, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, researchers are studying the environmental impact of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one and its potential effects on non-target organisms.
Conclusion:
In conclusion, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a herbicide that has gained significant attention from researchers due to its potential applications in various scientific fields. 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to be effective against a wide range of broadleaf weeds, making it a popular choice among farmers. Additionally, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. While 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations when it comes to lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be synthesized by the reaction of 3,4-dimethylcoumarin with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide. The product is then purified by column chromatography to obtain pure 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. One of the major applications of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is in the field of agriculture, where it is used as a herbicide to control weeds in crops. 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to be effective against a wide range of broadleaf weeds, making it a popular choice among farmers.
In addition to its use in agriculture, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has also been studied for its potential applications in the field of medicine. Research has shown that 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAGHNCHSVGMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

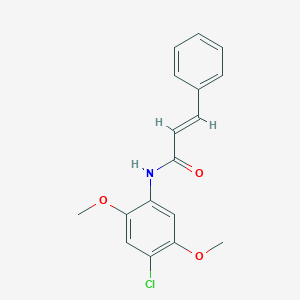

![6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872529.png)
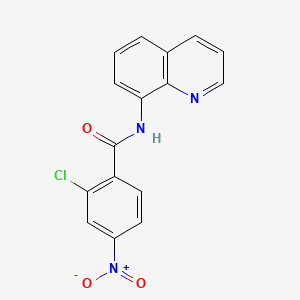
![N'-[(2-naphthylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5872538.png)
![2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5872545.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5872552.png)
![4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5872561.png)
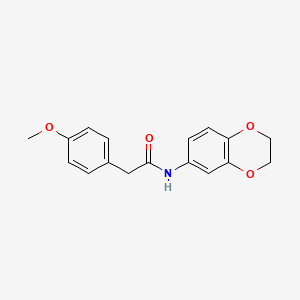
![6-chloro-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5872577.png)
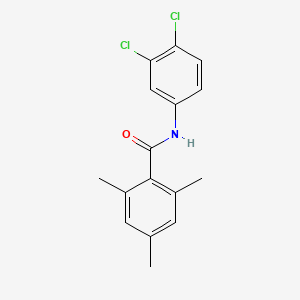
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide](/img/structure/B5872588.png)
